molecular formula C22H24N2O3S B12114754 (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide

Cat. No.: B12114754
M. Wt: 396.5 g/mol
InChI Key: ZGAMRJQICNOAGB-ACCUITESSA-N
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Description

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide is a complex organic compound that features a benzothiazole ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide typically involves the condensation of 1,3-benzothiazole-2-amine with a suitable aldehyde or ketone, followed by a series of substitution reactions to introduce the methoxy and pentyloxy groups on the phenyl ring. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or pentyloxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, the use of inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(ethoxy)phenyl]prop-2-enamide: Similar structure with an ethoxy group instead of a pentyloxy group.

    (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(butoxy)phenyl]prop-2-enamide: Similar structure with a butoxy group instead of a pentyloxy group.

Uniqueness

The uniqueness of (2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(3-methoxy-4-pentoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H24N2O3S/c1-3-4-7-14-27-18-12-10-16(15-19(18)26-2)11-13-21(25)24-22-23-17-8-5-6-9-20(17)28-22/h5-6,8-13,15H,3-4,7,14H2,1-2H3,(H,23,24,25)/b13-11+

InChI Key

ZGAMRJQICNOAGB-ACCUITESSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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